

comparative study of different methods for trichloromethane synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trichloromethanol*

Cat. No.: *B1233427*

[Get Quote](#)

A Comparative Guide to Trichloromethane (Chloroform) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the common methods for synthesizing trichloromethane (chloroform, CHCl_3), a vital solvent and reagent in research and industry. The following sections detail the primary industrial and laboratory-scale synthesis routes, offering objective comparisons of their performance based on available experimental data.

Comparison of Synthesis Methods

The selection of a synthesis method for trichloromethane depends on the desired scale, available starting materials, and required purity of the final product. The two principal methods are the free-radical chlorination of methane, which is favored for large-scale industrial production, and the haloform reaction, which is a common laboratory-scale procedure.

Method	Starting Materials	Reaction Conditions	Yield of CHCl ₃	Purity & Byproducts	Scale	Advantages	Disadvantages
Methane Chlorination	Methane (CH ₄), Chlorine (Cl ₂)	High temperature (400–500 °C) [1]	Variable; can be optimized to ~51% of the chlorinated product stream[2]	Produces a mixture of chloromethane (CH ₃ Cl), dichloromethane (CH ₂ Cl ₂), chloroform (CHCl ₃), and carbon tetrachloride (CCl ₄) that requires fractional distillation for separation.[1][3]	Industrial	Continuous process, utilizes readily available and inexpensive raw materials.	Requires high energy input, produces a mixture of products necessitating complex separation, and can be difficult to control selectivity.[4]
Haloform Reaction (from Acetone)	Acetone ((CH ₃) ₂ C=O), Sodium Hypochlorite (NaOCl)	Typically cooled initially (0-10 °C) due to the exothermic or bleachic nature of the reaction	Reported yields vary, with crude yields of 66-79% [5] and distilled yields e.[1]	Main byproducts include sodium acetate and sodium hydroxide	Laboratory	Simple setup, uses common and relatively inexpensive laboratory equipment.	Highly exothermic reaction that requires careful temperature control.

	g Powder (Ca(OCl) ₂)	reaction, followed by gentle heating. [5]	around 45-62%. [6][7]	Purification via washing and distillation is required.	y reagents. [8]	control to reagents. maximize yield.[6]
Haloform Reaction (from Ethanol)	Ethanol (CH ₃ CH ₂ OH), Bleaching Powder (Ca(OCl) ₂)	Heating is generally required to initiate and complete the reaction. [9]	Generally lower than from acetone, though specific quantitative data is less commonly reported.	Produces acetaldehyde and chloral as intermediates.[9] Byproducts include calcium formate. [9]	Laboratory	More complex reaction pathway involving oxidation of ethanol prior to chlorination.[9]
Partial Reduction of Carbon Tetrachloride	Carbon Tetrachloride (CCl ₄), Iron filings and water	Elevated temperature.	Not specified in the provided results.	Not specified in the provided results.	Large-scale	A method for converting a more chlorinated methane to a less chlorinated one. Requires handling of carbon tetrachloride, a toxic and environmentally regulated substance.

Experimental Protocols

Industrial Synthesis: Methane Chlorination

The industrial production of chloroform is achieved through the thermal chlorination of methane.^[1] This process is a free-radical chain reaction that leads to a mixture of chlorinated methanes.

Reaction Scheme: $\text{CH}_4 + \text{Cl}_2 \rightarrow \text{CH}_3\text{Cl} + \text{HCl}$ $\text{CH}_3\text{Cl} + \text{Cl}_2 \rightarrow \text{CH}_2\text{Cl}_2 + \text{HCl}$ $\text{CH}_2\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{CHCl}_3 + \text{HCl}$ $\text{CHCl}_3 + \text{Cl}_2 \rightarrow \text{CCl}_4 + \text{HCl}$

Procedure: A mixture of methane and chlorine gas is heated to a high temperature, typically between 400 and 500 °C.^[1] The ratio of the reactants can be adjusted to influence the product distribution. For instance, to increase the yield of chloroform, the molar ratio of chlorine to methane can be approximately 2.35:1, and carbon tetrachloride can be introduced into the feed at a molar ratio of about 0.92:1 relative to methane.^[2] The resulting mixture of chloromethanes is then cooled, and the individual products, including chloroform, are separated by fractional distillation.^[3]

Laboratory Synthesis: Haloform Reaction from Acetone and Bleach

This is a common and accessible laboratory method for producing chloroform.

Reaction Scheme: $3\text{NaOCl} + (\text{CH}_3)_2\text{CO} \rightarrow \text{CHCl}_3 + 2\text{NaOH} + \text{CH}_3\text{COONa}$ ^[1]

Procedure:

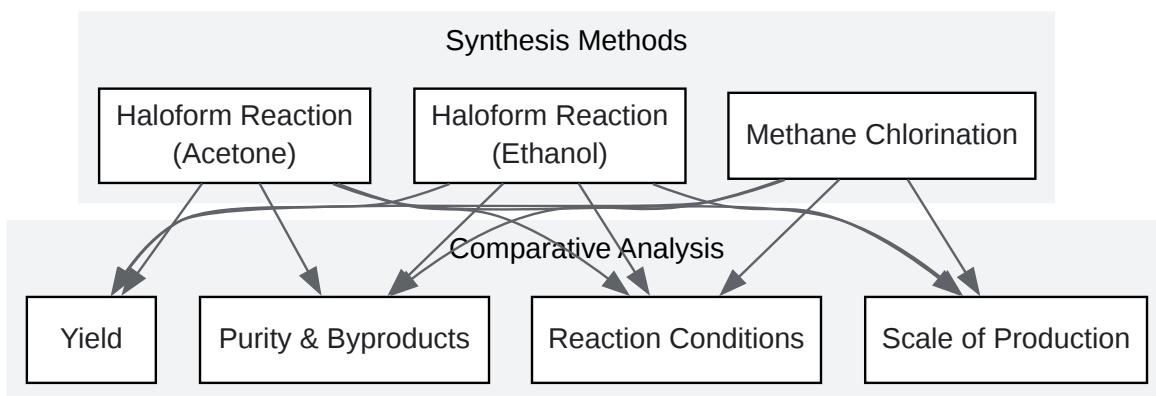
- Preparation: A solution of sodium hypochlorite (household bleach, typically 5-8% NaOCl) is cooled in an ice bath.
- Reaction: Acetone is added slowly to the cooled bleach solution while stirring. The reaction is highly exothermic, and the temperature should be carefully monitored and maintained at a low temperature to prevent the disproportionation of sodium hypochlorite, which would reduce the yield.^{[6][8]}
- Separation: After the reaction is complete (indicated by the disappearance of the characteristic green color of the hypochlorite), the mixture is allowed to settle. Chloroform, being denser than water, will form a separate layer at the bottom. The upper aqueous layer is decanted.

- Purification: The crude chloroform is transferred to a separatory funnel and washed with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The washed chloroform is then dried over an anhydrous drying agent like calcium chloride or magnesium sulfate.
- Distillation: For higher purity, the dried chloroform is distilled, collecting the fraction that boils at approximately 61-62 °C.[8]

Laboratory Synthesis: Haloform Reaction from Ethanol and Bleaching Powder

This method is an alternative laboratory preparation for chloroform.

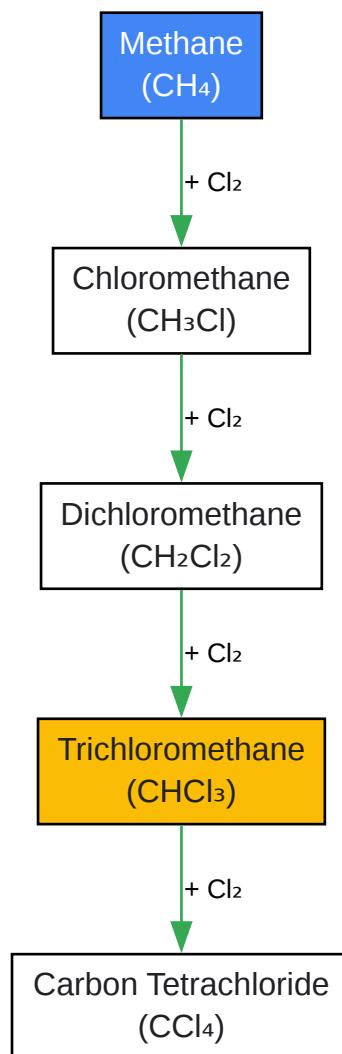
Reaction Scheme: The reaction proceeds in several steps:


- Oxidation of ethanol to acetaldehyde: $\text{CH}_3\text{CH}_2\text{OH} + \text{Cl}_2 \rightarrow \text{CH}_3\text{CHO} + 2\text{HCl}$
- Chlorination of acetaldehyde to chloral: $\text{CH}_3\text{CHO} + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{CHO} + 3\text{HCl}$
- Hydrolysis of chloral to chloroform: $2\text{CCl}_3\text{CHO} + \text{Ca}(\text{OH})_2 \rightarrow 2\text{CHCl}_3 + (\text{HCOO})_2\text{Ca}$ [9]

Procedure:

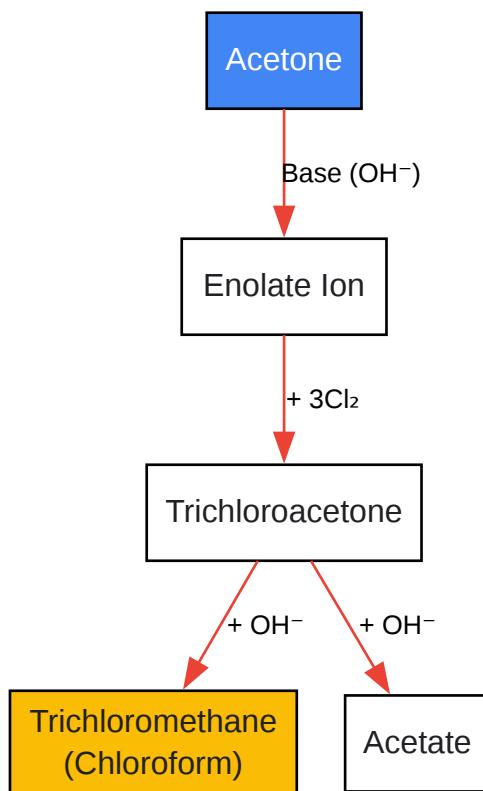
- Preparation: A paste of bleaching powder (calcium hypochlorite) and water is prepared in a round-bottom flask.
- Reaction: Ethanol is added to the bleaching powder paste. The mixture is then gently heated to initiate the reaction.
- Distillation: The chloroform produced distills over with water and is collected in a receiving flask.
- Purification: The collected distillate is transferred to a separatory funnel, and the lower chloroform layer is separated. The crude chloroform is then washed with dilute sodium hydroxide solution and then with water. It is subsequently dried over anhydrous calcium chloride and can be further purified by distillation.

Visualizing the Processes


Workflow for Comparing Synthesis Methods

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the comparative analysis of different trichloromethane synthesis methods.


Methane Chlorination Pathway

[Click to download full resolution via product page](#)

Caption: The sequential free-radical chlorination of methane to produce trichloromethane.

Haloform Reaction Pathway (from Acetone)

[Click to download full resolution via product page](#)

Caption: The reaction pathway for the synthesis of trichloromethane via the haloform reaction of acetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloroform - Wikipedia [en.wikipedia.org]
- 2. US2829180A - Chlorination of methane to chloroform - Google Patents [patents.google.com]
- 3. How chloroform is industrially prepared | Filo [askfilo.com]
- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Sciencemadness Discussion Board - Successful Chloroform Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lu Le Laboratory: Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. kemix.com.au [kemix.com.au]
- To cite this document: BenchChem. [comparative study of different methods for trichloromethane synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233427#comparative-study-of-different-methods-for-trichloromethane-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com